3-Hydroxy-5-methylbenzaldehyde

Übersicht

Beschreibung

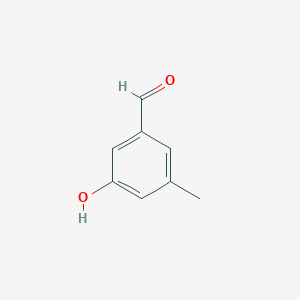

3-Hydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O2 . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 5-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of 5-methylbenzaldehyde. This process typically employs catalysts such as palladium or platinum to facilitate the hydroxylation reaction under controlled conditions. The reaction is carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen .

Analyse Chemischer Reaktionen

Schiff Base Formation with Amines

The aldehyde group undergoes nucleophilic addition with primary amines under mild conditions to form stable imine derivatives. This reaction serves as a key step in synthesizing coordination complexes for catalytic and biomedical applications .

Representative Reaction Data:

Kinetic studies show first-order dependence on aldehyde concentration when reacting with aliphatic amines. The phenolic -OH group remains protonated under standard reaction conditions but can participate in hydrogen bonding with adjacent functional groups.

Metal Complexation Reactions

The compound acts as a bidentate ligand through its deprotonated hydroxyl oxygen and aldehyde oxygen. Notable complexes include:

Table 1: Metal Complex Characteristics

Key findings:

-

Cu(II) complexes exhibit quasi-reversible redox behavior (E₁/₂ = +0.34 V vs. Ag/AgCl)

-

Yb(III) complexes show near-infrared emission at 980 nm with 0.60% quantum yield

Electrophilic Aromatic Substitution

The phenolic -OH group activates the aromatic ring toward electrophiles. Regioselectivity follows established rules:

Substitution Patterns:

-

Nitration: Predominantly occurs at C-4 (para to -OH)

-

Sulfonation: Favors C-6 position (meta to -CH₃)

-

Halogenation: Bromine adds at C-2 under mild conditions

Table 2: Bromination Reaction Parameters

| Bromine Source | Solvent | Temp. (°C) | Time (h) | 2-Br Isomer Purity |

|---|---|---|---|---|

| Br₂ | Acetic acid | 25 | 2 | 94% |

| NBS | CCl₄ | 40 | 4 | 88% |

4.1. Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ yields 3-hydroxy-5-methylbenzoic acid (95% conversion). Over-oxidation leads to ring degradation products.

4.2. Reduction

Sodium borohydride reduction produces 3-hydroxy-5-methylbenzyl alcohol (87% yield). Catalytic hydrogenation (H₂/Pd-C) achieves full conversion in <30 min.

Condensation Reactions

Self-condensation via acid catalysis generates dimeric structures:

Example Product:

5,5'-Methylenebis(3-tert-butyl-4-hydroxybenzaldehyde)

-

Reaction: 2 equivalents aldehyde + formaldehyde (HCHO)

-

Conditions: HCl (cat.), 80°C, 12h

-

Yield: 77%

Protective Group Chemistry

The phenolic -OH undergoes selective protection:

| Protecting Group | Reagent | Deprotection Method | Stability |

|---|---|---|---|

| Benzyl | BnBr, K₂CO₃ | H₂/Pd-C | High |

| Acetyl | Ac₂O, pyridine | NaOH/MeOH | Moderate |

Protected derivatives enable sequential functionalization of the aromatic ring without aldehyde interference .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-Hydroxy-5-methylbenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound can be synthesized through multiple methods, including hydroxylation of 5-methylbenzaldehyde using oxidizing agents or by employing stable aluminum hemiaminals as intermediates for subsequent cross-coupling reactions with organometallic reagents .

Catalytic Reactions

In industrial settings, catalytic hydroxylation using palladium or platinum catalysts is a common method for producing this compound. This process typically involves oxidizing agents like hydrogen peroxide or molecular oxygen under controlled conditions .

Biological Activities

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that it can disrupt cellular redox systems, leading to oxidative stress that inhibits the growth of certain cancer cells . The compound's ability to interact with DNA makes it a candidate for further investigation in cancer therapy, as targeting DNA is a significant strategy for developing new anticancer drugs .

Antimicrobial Activity

The compound has also been studied for its antimicrobial activities. It has shown effectiveness against various bacteria, including both gram-positive and gram-negative strains. The mechanism involves the compound's interaction with bacterial cell membranes and cellular processes . In vitro studies have demonstrated its potential as a new antimicrobial agent amidst rising antibiotic resistance .

Antioxidant Effects

this compound has been investigated for its antioxidant properties. Research utilizing the DPPH radical scavenging method indicates that this compound can effectively neutralize free radicals, contributing to its potential health benefits .

Industrial Applications

Fragrance and Flavoring Agents

Due to its aromatic properties, this compound is used in the production of fragrances and flavoring agents. Its distinct scent profile makes it valuable in the cosmetic and food industries .

Polymer Stabilizers

The compound is also utilized as a polymer stabilizer in various formulations, enhancing the durability and performance of materials .

Case Studies

Case Study 1: Anticancer Research

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound inhibited cell proliferation through mechanisms involving oxidative stress and apoptosis induction. The findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against resistant strains. This study highlights its potential role in addressing antibiotic resistance by providing alternative therapeutic options.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-methylbenzaldehyde involves its interaction with cellular redox systems. As a redox-active compound, it can disrupt cellular antioxidation systems, leading to oxidative stress in cells. This disruption can inhibit the growth of certain fungi and cancer cells by destabilizing their redox homeostasis . The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxybenzaldehyde: Lacks the methyl group at the fifth position.

5-Methylsalicylaldehyde: Has a hydroxyl group at the second position instead of the third.

3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of a hydroxyl group.

Uniqueness: 3-Hydroxy-5-methylbenzaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Hydroxy-5-methylbenzaldehyde, also known as 3-hydroxy-2,4-dimethylbenzaldehyde, is a compound of interest due to its various biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains. For example:

- Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Table 1 summarizes the minimum inhibitory concentrations (MIC) observed for these bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. The compound showed promising results in scavenging free radicals, indicating its potential as an antioxidant.

Table 2 presents the results of the DPPH assay:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

As the concentration increased, the scavenging activity also improved, highlighting the compound's effectiveness in neutralizing oxidative stress.

DNA Cleavage Activity

Interestingly, studies have shown that this compound can induce DNA cleavage. This property is particularly relevant in the context of cancer research, where compounds that can interact with DNA are sought after for their potential therapeutic effects.

In a study involving plasmid DNA (pBR322), it was observed that at higher concentrations (200 µM and above), the compound caused significant DNA cleavage, suggesting a mechanism that could potentially be harnessed for therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Scientific Perspectives investigated the antimicrobial activity of various benzaldehyde derivatives, including this compound. The results indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its use in pharmaceutical formulations aimed at treating infections .

- Antioxidant Properties : Research conducted on the antioxidant activities of phenolic compounds demonstrated that this compound exhibited superior free radical scavenging abilities compared to standard antioxidants like butylated hydroxytoluene (BHT). This positions it as a valuable candidate for food preservation and health supplements .

- DNA Interaction Studies : Investigations into the interaction of this compound with DNA revealed that it binds through electrostatic interactions and can induce cleavage under oxidative conditions. Such properties are crucial for developing anticancer agents targeting DNA .

Eigenschaften

IUPAC Name |

3-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLHCFVCIGAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485187 | |

| Record name | 3-Hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60549-26-0 | |

| Record name | 3-Hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?

A1: this compound serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].

Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?

A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.